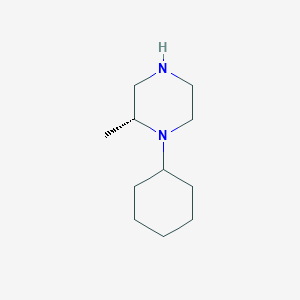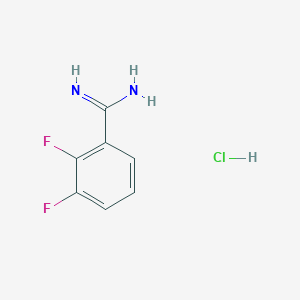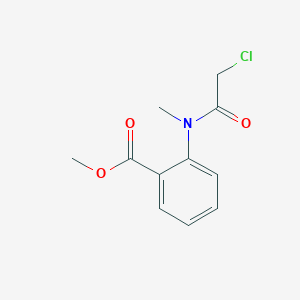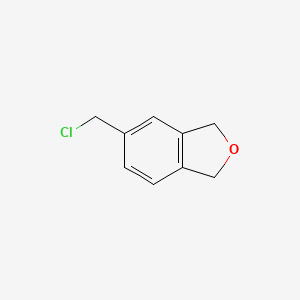
5-(Chloromethyl)-1,3-dihydro-2-benzofuran
描述
5-(Chloromethyl)-1,3-dihydro-2-benzofuran, also known as 5-Chloromethylfurfural (CMF), is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .
Synthesis Analysis
The synthesis of this compound involves the dehydration of fructose and other cellulose derivatives using hydrochloric acid . A protocol has been developed for chemical processing of spent biomass to obtain CMF with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .Chemical Reactions Analysis
The chemical reactions involving this compound are quite diverse. For instance, it can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . A new protocol has been developed for chemical processing of spent biomass to obtain CMF with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .作用机制
The mechanism of action of MDBF is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
MDBF has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of bacteria and viruses. In addition, MDBF has been found to have anti-inflammatory and analgesic properties.
实验室实验的优点和局限性
One of the main advantages of using MDBF in lab experiments is its high purity. This ensures that the results obtained are accurate and reproducible. Another advantage is its low toxicity, which makes it safe to use in lab experiments. However, one limitation of using MDBF is its high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for the investigation of MDBF. One direction is the investigation of its potential use as a prodrug for the delivery of anticancer agents. Another direction is the investigation of its potential use as an antimicrobial agent. Additionally, further investigation is needed to fully understand the mechanism of action of MDBF and its potential applications in the field of medicinal chemistry.
科学研究应用
MDBF has been investigated for its potential applications in the field of medicinal chemistry. It has been found to possess antimicrobial, anticancer, and antiviral properties. MDBF has also been investigated for its potential use as a prodrug for the delivery of anticancer agents.
安全和危害
Handling 5-(Chloromethyl)-1,3-dihydro-2-benzofuran requires caution. It can absorb through gloves and stain the skin a dark brown black color . The health implications of dermal CMF exposure are unclear . Therefore, it is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and wash thoroughly after handling .
属性
IUPAC Name |
5-(chloromethyl)-1,3-dihydro-2-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNBXRRGKUMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3364239.png)
![Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B3364246.png)
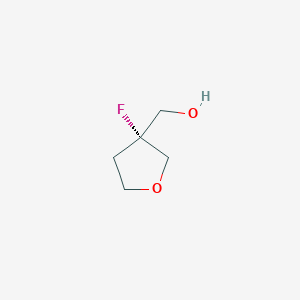

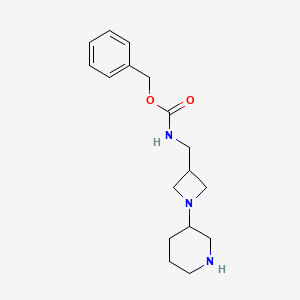
![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B3364269.png)


